molecular formula C3H6O B14622152 (Z)-1-Propenol CAS No. 57642-96-3

(Z)-1-Propenol

Cat. No.: B14622152
CAS No.: 57642-96-3
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-Propenol:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-1-Propenol can undergo oxidation to form propenal (acrolein) or further to propanoic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to propanol using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The hydroxyl group in this compound can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Propenal (acrolein), propanoic acid

    Reduction: Propanol

    Substitution: Halogenated propenols (e.g., 1-chloro-1-propenol)

Scientific Research Applications

Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.

Comparison with Similar Compounds

    Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.

    Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.

    Propanol: The fully reduced form of this compound, lacking the double bond.

Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds

Properties

CAS No.

57642-96-3

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

IUPAC Name

(Z)-prop-1-en-1-ol

InChI

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2-

InChI Key

DOKHEARVIDLSFF-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\O

Canonical SMILES

CC=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.